molecular formula C17H16BrFN2O3S B3533284 (3-Bromophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone

(3-Bromophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone

Cat. No.: B3533284
M. Wt: 427.3 g/mol
InChI Key: SGCCYZOJQLUYRN-UHFFFAOYSA-N
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Description

(3-Bromophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone is a complex organic compound that features a combination of bromophenyl and fluorophenyl groups attached to a sulfonylpiperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 4-(4-fluorophenyl)sulfonylpiperazine: This intermediate can be synthesized by reacting 4-fluorobenzenesulfonyl chloride with piperazine under basic conditions.

    Coupling with 3-bromobenzoyl chloride: The intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

(3-Bromophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be employed in studies to understand its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets. The sulfonylpiperazine core can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromophenyl)-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methanone
  • (3-Bromophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
  • (3-Bromophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone

Uniqueness

What sets (3-Bromophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone apart from similar compounds is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

(3-bromophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O3S/c18-14-3-1-2-13(12-14)17(22)20-8-10-21(11-9-20)25(23,24)16-6-4-15(19)5-7-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCCYZOJQLUYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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